molecular formula C24H17F3N2O4 B6490356 3-(4-methylbenzamido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide CAS No. 888455-65-0

3-(4-methylbenzamido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide

Cat. No.: B6490356
CAS No.: 888455-65-0
M. Wt: 454.4 g/mol
InChI Key: GNVYGZPXBOQVKF-UHFFFAOYSA-N
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Description

The compound “4-(Trifluoromethoxy)benzylamine” is an organic compound. It is a colorless to light yellow liquid, with an amine group and a benzyl group, as well as a trifluoromethoxy substituent .


Synthesis Analysis

The synthesis of “4-(Trifluoromethoxy)benzylamine” can be achieved through various methods. A commonly used method is the reaction of 4-hydroxybenzylamine with trifluoromethanol .


Molecular Structure Analysis

The molecular formula of “4-(Trifluoromethoxy)benzylamine” is C8H8F3NO . The molecular weight is 191.15 .


Chemical Reactions Analysis

“4-(Trifluoromethoxy)benzylamine” can be used in organic synthesis for amine substitution reactions, such as the reaction with aromatic aldehydes to prepare Schiff bases . It can also serve as a reagent in different chemical reactions or as an intermediate .


Physical and Chemical Properties Analysis

The physical and chemical properties of “4-(Trifluoromethoxy)benzylamine” include a density of 1.252g/mL at 25°C (lit.), a boiling point of 57-60°C at 10mm Hg (lit.), a flash point of 172°F, and a refractive index (n20/D) of 1.452 (lit.) .

Safety and Hazards

“4-(Trifluoromethoxy)benzylamine” is an organic compound and should be handled with care to avoid skin contact, inhalation, or ingestion. It may irritate the eyes, skin, and respiratory tract. Personal protective equipment such as safety glasses, gloves, and protective masks should be worn when handling this compound. If contact occurs, the affected area should be rinsed immediately with plenty of water, and medical assistance should be sought .

Properties

IUPAC Name

3-[(4-methylbenzoyl)amino]-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F3N2O4/c1-14-6-8-15(9-7-14)22(30)29-20-18-4-2-3-5-19(18)32-21(20)23(31)28-16-10-12-17(13-11-16)33-24(25,26)27/h2-13H,1H3,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVYGZPXBOQVKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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